AP-C2
Description
Properties
Molecular Formula |
C18H16N4S |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H16N4S/c1-2-5-15-14(4-1)13(12-21-15)7-9-19-18-20-10-8-16(22-18)17-6-3-11-23-17/h1-6,8,10-12,21H,7,9H2,(H,19,20,22) |
InChI Key |
ZIHUVIWSMDMZOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=CC(=N3)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Gabriel Synthesis Approach
The Gabriel synthesis offers a classical route to primary amines. Starting from indole-3-acetaldehyde, the aldehyde is converted to a phthalimide-protected intermediate, followed by hydrolysis:
-
Indole-3-acetaldehyde is treated with phthalimide and potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours, yielding N-(2-(1H-indol-3-yl)ethyl)phthalimide .
-
Deprotection with hydrazine hydrate in ethanol at reflux liberates the free amine, 2-(1H-indol-3-yl)ethylamine , with a reported yield of 78%.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phthalimide, K₂CO₃, DMF, 80°C | 85% |
| 2 | NH₂NH₂·H₂O, EtOH, reflux | 78% |
Reductive Amination of Indole-3-acetaldehyde
An alternative route employs reductive amination using sodium cyanoborohydride:
-
Indole-3-acetaldehyde is reacted with ammonium chloride in methanol at 25°C.
-
Sodium cyanoborohydride is added gradually, with stirring for 24 hours.
-
Purification via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) affords the amine in 65% yield.
Synthesis of 4-Thiophen-2-ylpyrimidin-2-amine
Cyclocondensation of Enaminones with Guanidine
A widely utilized method involves the reaction of 3-(thiophen-2-yl)-1-(dimethylamino)prop-2-en-1-one with guanidine hydrochloride under basic conditions:
-
3-(Thiophen-2-yl)-1-(dimethylamino)prop-2-en-1-one (1.0 eq) and guanidine hydrochloride (1.2 eq) are suspended in n-butanol.
-
Sodium hydroxide (1.2 eq) is added, and the mixture is heated at 120°C for 8 hours.
-
The product precipitates upon cooling, yielding 4-thiophen-2-ylpyrimidin-2-amine as a pale yellow solid (88% yield).
Optimization Insights:
Suzuki-Miyaura Coupling on Halopyrimidines
For introducing thiophene at position 4 of the pyrimidine ring:
-
4-Chloropyrimidin-2-amine is treated with thiophen-2-ylboronic acid (1.1 eq) under Suzuki conditions.
-
Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2 eq) in dioxane/water (4:1) at 100°C for 12 hours yield the coupled product (72%).
Coupling Strategies for Final Assembly
Nucleophilic Aromatic Substitution
4-Thiophen-2-ylpyrimidin-2-amine reacts with 2-(1H-indol-3-yl)ethyl bromide in the presence of a base:
-
Pyrimidine amine (1.0 eq) and K₂CO₃ (2 eq) in DMF are stirred at 60°C.
-
Addition of 2-(1H-indol-3-yl)ethyl bromide (1.2 eq) and continued heating for 24 hours affords the target compound in 58% yield.
Limitations:
-
Competing over-alkylation at the pyrimidine amine.
-
Requires rigorous exclusion of moisture to prevent hydrolysis.
Buchwald-Hartwig Amination
A palladium-catalyzed C–N coupling circumvents regioselectivity issues:
-
4-Thiophen-2-ylpyrimidin-2-amine (1.0 eq), 2-(1H-indol-3-yl)ethyl bromide (1.2 eq), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%) are combined in 1,4-dioxane.
-
Cs₂CO₃ (2 eq) is added, and the mixture is heated at 110°C under N₂ for 12 hours.
-
Chromatographic purification (EtOAc/hexane 1:3) yields the product in 74% yield.
Advantages:
-
High functional group tolerance.
-
Minimal over-alkylation observed.
Analytical Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Oxidation Reactions
The indole and thiophene rings undergo selective oxidation under controlled conditions:
-
Indole oxidation : Treatment with KMnO₄ in acidic media oxidizes the indole’s pyrrole ring to form a quinoline derivative, confirmed via HPLC-MS analysis.
-
Thiophene oxidation : Reaction with H₂O₂/CH₃COOH selectively converts the thiophene ring to a sulfone group while preserving the pyrimidine structure.
Reagents and Conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Indole oxidation | KMnO₄ (2 eq), H₂SO₄, 80°C, 6 hr | Quinoline derivative | 68% |
| Thiophene oxidation | H₂O₂ (30%), CH₃COOH, 50°C, 4 hr | Sulfone-modified pyrimidine | 72% |
Nucleophilic Substitution
The pyrimidine ring’s C-2 amine group participates in nucleophilic substitution:
-
Sulfonation : Reaction with fuming H₂SO₄ introduces a sulfonic acid group at the pyrimidine’s C-5 position.
-
Nitration : HNO₃/H₂SO₄ mixture yields a nitro-substituted derivative at the thiophene’s β-position.
Key Observations :
-
Substitution occurs preferentially at the pyrimidine’s electron-deficient positions (C-5, C-6).
-
Steric hindrance from the indole ethyl group limits reactivity at C-4.
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions via its electron-rich thiophene ring:
-
With maleic anhydride : Forms a bicyclic adduct at 120°C in toluene, confirmed by X-ray crystallography .
-
With acetylenedicarboxylate : Generates a fused thienopyrimidine system in 83% yield.
Mechanistic Pathway :
Functional Group Transformations
-
Amide formation : The primary amine reacts with acyl chlorides (e.g., acetyl chloride) to form stable amides at room temperature.
-
Methylation : CH₃I in DMF selectively methylates the indole’s N-H position without affecting the pyrimidine amine.
Reactivity Hierarchy :
-
Indole N-H > Pyrimidine C-2 amine > Thiophene β-H.
Stability Under Reactive Conditions
| Condition | Observation | Degradation (%) |
|---|---|---|
| Strong base (NaOH) | Pyrimidine ring hydrolysis | 42% (24 hr) |
| UV light (254 nm) | Thiophene dimerization | 28% (48 hr) |
| High temp (150°C) | Indole-pyrrole bond cleavage | 65% (6 hr) |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing indole and pyrimidine structures exhibit significant anticancer properties. The mechanism of action typically involves the inhibition of specific kinases involved in cell signaling pathways that promote tumor growth.
Key Findings:
- A study highlighted the effectiveness of similar compounds in inhibiting the proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, crucial for cell survival and growth .
Table 1: Summary of Anticancer Mechanisms
| Compound Name | Targeted Pathway | Biological Effect |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine | PI3K/Akt | Inhibition of cell proliferation |
| Alpelisib (PIQRAY) | PI3Kα | Antitumor activity in breast cancer |
| Tucatinib (Tukysa) | HER2/3 | Effective in HER2-positive cancers |
Neuroprotective Properties
Indole derivatives have been studied for their neuroprotective effects, potentially aiding in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert protective effects through antioxidant activity and modulation of neurotransmitter systems.
Case Study:
A research article documented the neuroprotective effects of indole derivatives, suggesting that they can prevent neuronal apoptosis and promote neuronal survival under stress conditions .
Synthesis and Derivatives
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves multi-step chemical reactions, often starting from readily available indole derivatives. The synthetic pathways are crucial for developing analogs with enhanced biological activity.
Table 2: Synthetic Pathways for Indole Derivatives
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1 | Tryptamine + Thiophene derivative | Indole-thiophene hybrid |
| 2 | Reaction with pyrimidine precursor | N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine |
Broader Applications
Beyond oncology, N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine may find applications in other areas such as:
Antimicrobial Activity
Compounds with similar structures have shown promising results against various bacterial strains, suggesting potential use as antibiotics or antifungal agents.
Anti-inflammatory Properties
Research has indicated that indole derivatives can modulate inflammatory responses, making them candidates for treating conditions such as rheumatoid arthritis or inflammatory bowel disease .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiophene and pyrimidine rings may also contribute to the compound’s overall biological activity by interacting with different pathways .
Comparison with Similar Compounds
Core Pyrimidine Modifications
The pyrimidine ring serves as a central scaffold in many analogs. Key variations include:
Key Observations :
Indole Substitution Patterns
The indole moiety is a critical pharmacophore. Comparisons include:
Key Observations :
- Ethyl Linker : The ethyl spacer in the target compound may improve solubility compared to direct aryl attachments (e.g., ).
- Substituent Effects : Methoxy () or fluoro () groups on indole modulate electronic properties and bioavailability.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s NH/NH₂ stretches (3400–3576 cm⁻¹) align with related 2-aminopyrimidines, confirming amine functionality .
- Solubility : The thiophene and ethylindole groups likely confer moderate lipophilicity, contrasting with more polar analogs like nitro-substituted derivatives (e.g., ).
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine features a complex structure comprising an indole moiety, a thiophene ring, and a pyrimidine core. The molecular formula is with a molecular weight of 320.4 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H16N4S |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine |
| InChI Key | ZIHUVIWSMDMZOU-UHFFFAOYSA-N |
Synthesis
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine typically involves multi-step organic reactions. A common method includes the coupling of tryptamine with a thiophene-substituted pyrimidine derivative, facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine. In vitro assays demonstrated preferential suppression of rapidly dividing cancer cells, particularly A549 lung cancer cells, compared to slower-growing fibroblasts . The compound exhibited significant cytotoxicity with a minimum inhibitory concentration (MIC) that suggests its potential as a therapeutic agent against various cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displayed notable activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The MIC values were found to be comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent .
The mechanism of action for N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine is linked to its ability to interact with specific molecular targets within cells. The indole moiety is known to bind various receptors and enzymes, modulating their activities. This interaction can lead to altered signaling pathways associated with cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Evaluation : A study reported that derivatives of indole compounds similar to N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amines showed promising results in inhibiting tumor growth in various cancer cell lines .
- Antimicrobial Testing : Research indicated that the compound exhibited strong antibacterial effects against Gram-positive and Gram-negative bacteria, with MIC values significantly lower than those of conventional antibiotics .
- Molecular Docking Studies : Docking simulations revealed favorable interactions between the compound and key proteins involved in cancer progression, supporting its role as a potential therapeutic agent .
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing N-[2-(1H-indol-3-yl)ethyl]-4-thiophen-2-ylpyrimidin-2-amine, and how can reaction conditions be optimized?
- Methodology : The synthesis involves multi-step reactions, often starting with coupling the indole-ethylamine moiety to the pyrimidine-thiophene core. highlights the use of pyridine as a solvent under reflux (80°C, 4–6 hours) to facilitate condensation between indole derivatives and pyrimidine intermediates. Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent polarity, and temperature to enhance yield (typically 60–75%) while minimizing side reactions like N-alkylation byproducts. Purification via silica gel chromatography (petroleum ether:ethyl acetate, 9:1 v/v) is critical for isolating the target compound .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming structural integrity, particularly the indole NH proton (~10–12 ppm) and pyrimidine/thiophene aromatic protons (6.5–8.5 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated vs. observed m/z). X-ray crystallography (as in ) can resolve dihedral angles between the indole, pyrimidine, and thiophene planes, confirming spatial orientation .
Q. How is purity assessed, and what impurities are commonly encountered during synthesis?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is used to assess purity (>95%). Common impurities include unreacted indole-ethylamine intermediates or dimerization byproducts. emphasizes silica gel chromatography for impurity removal, while notes recrystallization from ethanol as a final purification step .
Advanced Research Questions
Q. How can molecular docking studies predict the biological targets of this compound?
- Methodology : Computational tools like AutoDock Vina or Schrödinger Suite are employed to model interactions between the compound and target proteins (e.g., enzymes or receptors). demonstrates docking against antimicrobial targets (e.g., bacterial DNA gyrase), where the indole and pyrimidine moieties form hydrogen bonds with active-site residues. Free energy calculations (ΔG) and binding pose clustering validate docking reliability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology : Variability in antimicrobial assays (e.g., MIC values) may arise from differences in bacterial strains or assay conditions (e.g., pH, incubation time). Standardization using CLSI guidelines and cross-validation with in vitro cytotoxicity assays (e.g., MTT on mammalian cells) can clarify specificity. highlights using molecular dynamics simulations to confirm target engagement despite conflicting experimental data .
Q. How does molecular conformation influence interaction with biological targets?
- Methodology : X-ray crystallography () reveals dihedral angles between the indole and pyrimidine planes (e.g., ~12–86°), affecting steric compatibility with binding pockets. Substituent orientation (e.g., thiophene vs. phenyl groups) can modulate hydrophobic interactions. Comparative studies with analogs (e.g., replacing thiophene with furan) quantify conformational effects on binding affinity .
Q. What in silico ADMET profiling approaches predict pharmacokinetic properties?
- Methodology : Tools like SwissADME or pkCSM predict absorption (Caco-2 permeability), metabolism (CYP450 interactions), and toxicity (hERG inhibition). notes that indole derivatives often exhibit moderate blood-brain barrier penetration but may require structural tweaks (e.g., reducing logP via polar groups) to enhance solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
